molecular formula C9H14N2O2 B069972 4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one CAS No. 178419-45-9

4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one

Cat. No. B069972
M. Wt: 182.22 g/mol
InChI Key: TYAGAVRSOFABFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related azaspirocycles often involves convergent and efficient routes, which allow for the introduction of various functional groups, enabling the targeting of specific biological receptors. For instance, the design and synthesis of a novel series of azaspiro compounds, displaying potency for the α7 nicotinic acetylcholine receptor (nAChR) and good selectivity, have been described, employing strategies that might be relevant for the synthesis of 4-Azaspiro compounds as well (Cook et al., 2017). Additionally, a different approach involving the construction of multifunctional modules for drug discovery through the synthesis of novel thia/oxa-azaspiro[3.4]octanes has been reported, highlighting the versatility and adaptability of synthesis methods in creating complex azaspirocycles (Li et al., 2013).

Molecular Structure Analysis

The molecular structure of azaspirocycles, including 4-Azaspiro compounds, is critical to their biological activity. X-ray diffraction studies have been employed to investigate the crystal and molecular structure of related compounds, revealing that such structures may exhibit both inter- and intramolecular hydrogen bonds, contributing to their stability and reactivity (Manjunath et al., 2011).

Chemical Reactions and Properties

Azaspirocycles undergo various chemical reactions that modify their structure and, consequently, their chemical properties. For example, the synthesis process can involve reactions such as cyclization and the formation of amino alcohols, leading to the creation of N-Boc-protected azaspirocycles (Mandzhulo et al., 2016).

Physical Properties Analysis

The physical properties of azaspirocycles, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Detailed studies on related compounds provide insights into how the arrangement of atoms within the azaspiro framework affects these physical characteristics, impacting their application in drug formulation and delivery.

Chemical Properties Analysis

The chemical properties of 4-Azaspiro compounds, including their reactivity, stability, and interactions with biological molecules, are central to their function as potential therapeutic agents. Research has shown that modifications to the azaspiro core can significantly alter these properties, leading to compounds with enhanced biological activity and selectivity (Cook et al., 2016).

Scientific Research Applications

  • Neuronal Nicotinic Receptor Affinity : A study by Cook et al. (2017) focused on the synthesis of azaspiro compounds, including 4-Azaspiro derivatives, demonstrating their potency for the α7 nicotinic acetylcholine receptor (nAChR). These compounds also showed good selectivity against the related 5-HT3A receptor, indicating potential applications in neurological research or drug development (Cook et al., 2017).

  • Synthesis Techniques and Derivatives : Mandzhulo et al. (2016) explored the synthesis of related 4′-alkyl-8-azaspiro compounds, which involves the conversion of amino alcohols into N-chloroacetyl derivatives. This study contributes to the understanding of synthesis methods for similar azaspiro compounds (Mandzhulo et al., 2016).

  • Drug Discovery Applications : The research by Wipf et al. (2004) on diversity-oriented synthesis of azaspirocycles, including 5-azaspiro compounds, highlights their relevance in chemistry-driven drug discovery. These functionalized pyrrolidines, piperidines, and azepines are significant for developing new pharmacological agents (Wipf et al., 2004).

  • Antiprotozoal Activity : A study on the antiprotozoal activity of bicyclic diamines by Faist et al. (2013) discusses the potential of compounds like 4-Azaspiro derivatives against organisms like Plasmodium falciparum and Trypanosoma brucei rhodesiense. This suggests potential applications in treating diseases like malaria and sleeping sickness (Faist et al., 2013).

  • Crystal and Molecular Structure Studies : Manjunath et al. (2011) conducted a study on the crystal and molecular structure of a related compound, 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro compound. This research is crucial in understanding the structural properties of azaspiro compounds, which can influence their chemical behavior and potential applications (Manjunath et al., 2011).

Safety And Hazards

The safety information available indicates that 4-Azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxazolidine]-5’-one may cause skin irritation, skin sensitization, and serious eye irritation. It is also hazardous to the aquatic environment with long-lasting effects .

Future Directions

As for the future directions, more research is needed to fully understand the properties, synthesis, reactions, and potential applications of 4-Azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxazolidine]-5’-one. It’s worth noting that Sigma-Aldrich provides this product to early discovery researchers, indicating its potential importance in scientific research .

properties

IUPAC Name

spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11/h7H,1-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAGAVRSOFABFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2)CNC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431774
Record name spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one

CAS RN

178419-45-9
Record name Spiro[1-azabicyclo[2.2.2]octane-3,5′-oxazolidin]-2′-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178419-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Berne, M Čemažar, R Frangež, P Juntes, S Kranjc… - Marine drugs, 2018 - mdpi.com
The alkylpyridinium polymer APS8, a potent antagonist of α7 nicotinic acetylcholine receptors (nAChRs), selectively induces apoptosis in non-small cell lung cancer cells but not in …
Number of citations: 7 www.mdpi.com

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